Morantel tartrate

Descripción general

Descripción

Morantel tartrate is a veterinary anthelmintic agent used primarily to control gastrointestinal parasites such as roundworms and tapeworms in livestock including cattle, sheep, goats, and pigs . It is a synthetic compound that acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes, leading to their paralysis and expulsion from the host .

Métodos De Preparación

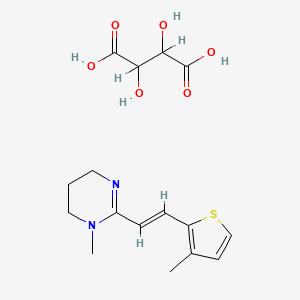

Morantel tartrate is synthesized through a series of chemical reactions involving the formation of its pyrimidine core and subsequent attachment of the tartrate moiety. The synthetic route typically involves the reaction of 1-methyl-2-(2-(3-methylthiophen-2-yl)ethenyl)pyrimidine with tartaric acid under controlled conditions . Industrial production methods ensure high purity and yield, with the compound being stored in well-closed, light-resistant containers to maintain its stability .

Análisis De Reacciones Químicas

Morantel tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Dairy Cattle

A significant study conducted on dairy cows showed that systematic deworming with morantel tartrate led to improved milk production. In a trial involving 80 Holstein herds, cows treated with this compound produced an average of 323 kg more milk per cow annually compared to control herds receiving a placebo. The treatment resulted in an 83% reduction in fecal worm egg counts and a 93% reduction in infective larvae counts in pastures . This indicates that this compound not only controls parasitic infections but also enhances overall productivity in dairy operations.

Camelids

Research on camelids (llamas and alpacas) has highlighted the limitations of this compound for treating haemonchosis caused by Haemonchus contortus. Dose titration studies indicated that none of the dosages tested achieved satisfactory reductions in fecal egg counts. Although this compound has a wider safety margin compared to other anthelmintics, its efficacy appears limited when used alone against certain resistant nematode populations . This suggests that while it can be part of a treatment regimen, reliance solely on this compound may not be sufficient for effective control.

Comparative Effectiveness

A comparative analysis of various anthelmintics reveals that while this compound is effective against certain gastrointestinal parasites, its performance can vary significantly based on species and specific parasite resistance patterns. For instance:

| Anthelmintic | Target Species | Efficacy Against | Comments |

|---|---|---|---|

| This compound | Cattle | Haemonchus placei, Ostertagia ostertagi | Effective but requires monitoring for resistance |

| Moxidectin | Camelids | Haemonchus contortus | Higher efficacy; recommended for resistant populations |

| Levamisole | Various | Broad spectrum | Resistance noted; less effective in some herds |

Field Trials

Field trials have demonstrated the effectiveness of this compound in controlling subclinical parasitism in cattle. One notable trial reported significant reductions in gastrointestinal nematode infections, contributing to improved health and productivity . However, ongoing monitoring for drug resistance remains crucial.

Research on Resistance Patterns

Studies have shown that resistance to common anthelmintics is developing among nematode populations. For example, resistance to ivermectin and benzimidazole is widespread, while many populations remain sensitive to moxidectin and levamisole. This highlights the importance of rotating anthelmintics and employing combination therapies to mitigate resistance issues .

Mecanismo De Acción

Morantel tartrate exerts its effects by acting as an agonist at the acetylcholine receptors on the muscle cells of nematodes . This activation leads to a prolonged, spastic paralysis of the worms, causing their expulsion from the host . The molecular targets involved include the acetylcholine receptor, which is crucial for neuromuscular transmission in nematodes .

Comparación Con Compuestos Similares

Morantel tartrate is closely related to other tetrahydropyrimidine anthelmintics such as pyrantel and oxantel .

Pyrantel: Similar in structure but lacks the methyl group on the thiophene ring present in morantel. Pyrantel is also used to treat parasitic infections but has a slightly different spectrum of activity.

This compound’s uniqueness lies in its specific structural modifications, which enhance its efficacy and spectrum of activity against certain parasites .

Actividad Biológica

Morantel tartrate is a synthetic anthelmintic agent primarily used for the control of gastrointestinal nematodes in livestock, particularly in sheep and cattle. Its mechanism of action, efficacy, and resistance patterns have been the subject of various studies, revealing significant insights into its biological activity.

This compound functions as a neuromuscular blocking agent that selectively targets the cholinergic receptors in nematodes. It primarily acts on the acetylcholine receptors (AChRs) , leading to paralysis and subsequent elimination of the parasites. Research has shown that Morantel-sensitive receptors, specifically Hco-ACR-26 and Hco-ACR-27 , are expressed in parasitic nematodes such as Haemonchus contortus and Parascaris equorum . These receptors exhibit high sensitivity to Morantel, which is crucial for its efficacy as an anthelmintic.

Efficacy Studies

Numerous studies have evaluated the effectiveness of this compound against various nematode species. Below is a summary of key findings from different trials:

Case Studies

- Controlled Trials in Lambs : A study compared this compound with other anthelmintics like levamisole and cambendazole. Results indicated that Morantel was effective even against populations resistant to benzimidazoles, achieving up to 99% effectiveness in reducing worm burdens .

- Field Trials in Dairy Heifers : Two experiments assessed the impact of a slow-release Morantel bolus on parasitic gastroenteritis. The first experiment showed reduced nematode egg counts, while the second demonstrated significant weight gain improvements in treated heifers compared to untreated controls .

- Bioassay for Inhibitory Effects : A modified bioassay demonstrated that Morantel effectively inhibited L3 larval migration of nematodes, confirming its action at the larval stage .

Resistance Patterns

Despite its effectiveness, there are concerns regarding the development of resistance to this compound among certain nematode populations. Studies have indicated that while some species may develop resistance, others remain susceptible, highlighting the importance of rotating anthelmintics to manage resistance effectively .

Q & A

Basic Research Questions

Q. What are the pharmacokinetic properties of morantel tartrate in ruminants, and how do they influence dosing regimens?

this compound exhibits poor systemic absorption in ruminants, with >70% excreted unchanged in feces after oral administration. Its low plasma concentration (<0.05 µg/mL) and rapid hepatic metabolism necessitate localized action in the gastrointestinal tract . Methodologically, researchers should use high-performance liquid chromatography (HPLC) to quantify fecal excretion rates and plasma levels, as demonstrated in cattle and goat trials (10 mg/kg oral dose) .

Q. How does this compound interact with nematode nicotinic acetylcholine receptors (nAChRs)?

this compound acts as an allosteric modulator of nAChRs, inducing paralysis in parasites by disrupting neuromuscular transmission. Experimental validation involves electrophysiological assays (e.g., voltage-clamp techniques) on isolated nematode muscle cells, comparing morantel-sensitive receptors with those resistant to levamisole . Structural analogs like oxantel and pyrantel should be used as controls to isolate subtype-specific effects .

Q. What analytical methods are validated for quantifying this compound in biological samples?

AOAC-approved protocols include derivatization with 4-fluoro-3-nitrobenzotrifluoride, followed by gas chromatography (GC) or liquid chromatography (LC) for detection. Standard solutions should be prepared at 1.0–4.0 µg/mL, with recovery rates validated using spiked fecal or plasma matrices .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound against Ostertagia spp. in cattle?

Studies report variable efficacy (e.g., 18-day post-infection treatment required for >90% efficacy against Ostertagia ostertagi vs. minimal impact in early stages). To address this, design longitudinal trials with staggered infection timelines and standardized fecal egg count (FEC) protocols. Cross-reference pharmacokinetic data with parasite life stages to identify therapeutic windows .

Q. What experimental strategies mitigate false negatives in fecal persistence studies of this compound?

Degradation studies show morantel persists in feces for >300 days, but surface crusts exhibit lower concentrations than core samples. Researchers should homogenize fecal pats and use mass spectrometry (MS) with isotope-labeled internal standards to control for environmental degradation .

Q. How do resistance mechanisms in levamisole-resistant nematodes impact this compound efficacy?

Field strains of Trichostrongylus colubriformis resistant to levamisole and thiabendazole retain partial susceptibility to morantel. Use in vitro larval development assays (LDAs) and comparative genomics (e.g., β-tubulin and nAChR subunit sequencing) to map resistance loci and identify cross-resistance patterns .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy trials?

Non-linear regression models (e.g., probit or log-logistic) are recommended for dose-response curves. Include covariates like host age, parasite burden, and formulation type (e.g., sustained-release bolus vs. oral suspension) to account for variability in field trials .

Q. Methodological Guidance

Q. How to validate a new LC-MS/MS method for this compound in milk matrices?

- Sample Prep: Acidify milk with 0.1% formic acid, precipitate proteins with acetonitrile, and extract using solid-phase extraction (SPE) cartridges.

- Calibration: Use matrix-matched standards (0.05–5.0 µg/mL) to correct for ion suppression.

- Validation Metrics: Assess precision (RSD <15%), accuracy (80–120% recovery), and limit of quantification (LOQ ≤0.05 µg/mL) per ICH guidelines .

Q. What controls are essential in in vitro studies of this compound’s effects on nematode motility?

- Positive Controls: Levamisole (10 µM) or pyrantel (5 µM).

- Negative Controls: Vehicle (e.g., DMSO ≤0.1%).

- Quality Checks: Monitor temperature (25°C ± 1°C) and dissolved oxygen levels to prevent hypoxic paralysis artifacts .

Q. Data Interpretation Challenges

Q. How to address discrepancies between in vitro anthelmintic activity and in vivo field trial outcomes?

In vitro assays may overestimate efficacy due to simplified conditions. Conduct parallel ex vivo assays using parasite isolates from treated hosts and correlate results with FEC reduction tests. Adjust for host-specific factors like rumen pH and microbial metabolism .

Q. What ethical considerations apply to this compound trials in lactating goats?

While morantel is undetectable in milk at therapeutic doses (<0.05 µg/mL), researchers must adhere to withdrawal period guidelines (≥7 days post-treatment) and screen milk via LC-MS/MS to confirm residue compliance .

Q. Tables for Key Data

Table 1: Pharmacokinetic Parameters of this compound in Ruminants

| Species | Dose (mg/kg) | Plasma Concentration (µg/mL) | Fecal Excretion (%) | Reference |

|---|---|---|---|---|

| Cattle | 10 | <0.05 | 70–85 | |

| Goats | 10 | <0.05 | 65–80 |

Table 2: Efficacy of this compound Against Ostertagia ostertagi in Cattle

| Days Post-Infection | Efficacy (%) | Statistical Model Used | Reference |

|---|---|---|---|

| 6 | 40–50 | Generalized linear mixed model | |

| 18 | 90–95 | Probit analysis |

Propiedades

Número CAS |

26155-31-7 |

|---|---|

Fórmula molecular |

C16H22N2O6S |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

InChI |

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1 |

Clave InChI |

GGXQONWGCAQGNA-UUSVNAAPSA-N |

SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

>55.6 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Paratect; Thelmesan; Banminth-II; BanminthII; Banminth II; Rumatel-88 Rumatel88; Rumatel 88; Morantel tartrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.